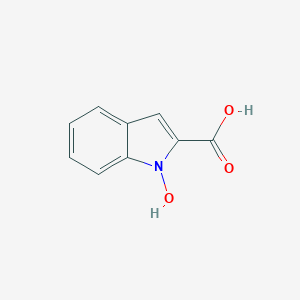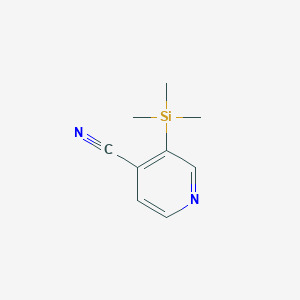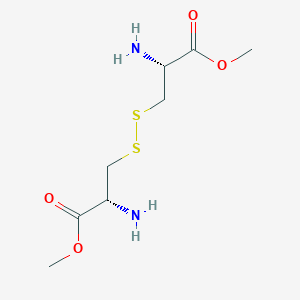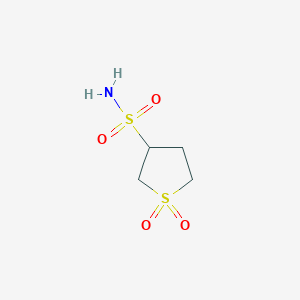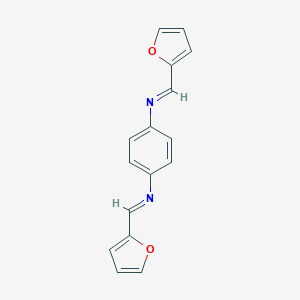![molecular formula C13H12N2O B092959 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- CAS No. 101-15-5](/img/structure/B92959.png)
2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as p-aminocinnamaldehyde, and its molecular formula is C14H15NO. It is a yellow crystalline solid that is soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
Studies have shown that 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- has a wide range of biochemical and physiological effects. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to have a positive effect on the immune system and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- in lab experiments is its excellent solubility in organic solvents, making it easy to work with. However, one limitation is its relatively high cost compared to other similar compounds.
Future Directions
There are several potential future directions for research on 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-. One area of interest is in the development of new organic electronic devices using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new and improved compounds with even better properties.
Synthesis Methods
The synthesis of 2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- can be achieved through the condensation reaction between p-aminoacetophenone and cinnamaldehyde. This reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics. This compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
properties
CAS RN |
101-15-5 |
|---|---|
Product Name |
2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]- |
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(4-amino-3-methylphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H12N2O/c1-9-8-11(4-7-13(9)14)15-10-2-5-12(16)6-3-10/h2-8H,14H2,1H3 |
InChI Key |
RWIMGHAFJNQGDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=C2C=CC(=O)C=C2)N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C=CC(=O)C=C2)N |
Other CAS RN |
101-15-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



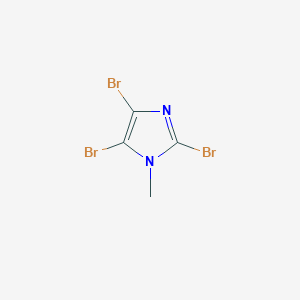
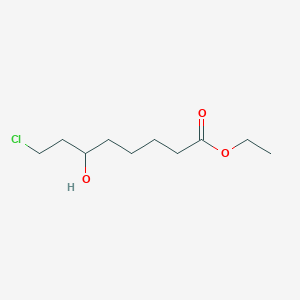
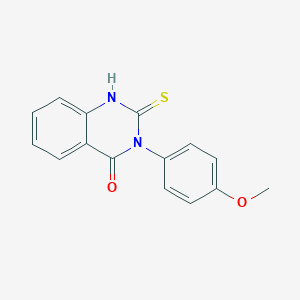
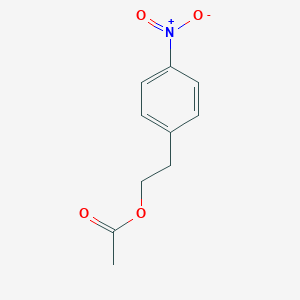
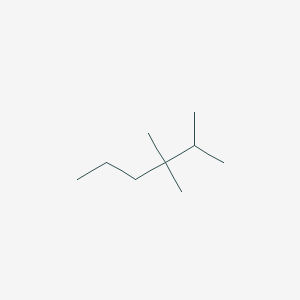
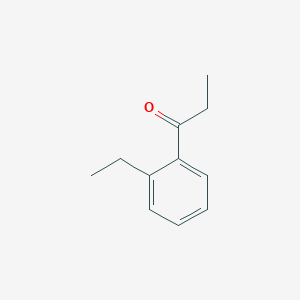
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)

